(1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanol
Description
The compound “(1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanol” is a boronate ester derivative featuring a pyrimidine core substituted with a piperidine-methanol moiety. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group is a critical functional unit, enabling participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryl and heteroaryl compounds for pharmaceuticals and materials science .
Properties
IUPAC Name |
[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BN3O3/c1-15(2)16(3,4)23-17(22-15)13-9-18-14(19-10-13)20-7-5-12(11-21)6-8-20/h9-10,12,21H,5-8,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJFWFRMNSUXNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCC(CC3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanol is a complex organic molecule that combines elements of boron chemistry with pyrimidine and piperidine structures. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 244.10 g/mol. The structure features a pyrimidine ring , a piperidine moiety , and a boronate ester group, which are known to influence the biological activity of similar compounds.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Compounds containing pyrimidine and piperidine rings often exhibit inhibitory effects on various kinases. Recent studies have shown that derivatives of pyrimidine can inhibit GSK-3β and IKK-β kinases, which are involved in multiple signaling pathways related to cancer and inflammation .
- Antimicrobial Activity : Research indicates that similar pyrimidine-based compounds have demonstrated significant antimicrobial effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.25 μg/mL .
- Cytotoxic Effects : In vitro studies have assessed the cytotoxicity of related compounds on various cell lines. For instance, compounds with similar structural motifs have shown varying degrees of cytotoxicity in mouse hippocampal neuronal cells (HT-22) and mouse microglial cells (BV-2), with IC50 values indicating potential therapeutic windows .
Data Tables
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Cancer Research : A study evaluated the efficacy of pyrimidine derivatives in inhibiting tumor growth in xenograft models. The lead compound demonstrated significant tumor regression with minimal side effects on normal tissues .
- Neurodegenerative Diseases : Research into compounds similar to this one has indicated potential neuroprotective effects through the modulation of kinase activity related to neuronal survival pathways .
- Infectious Diseases : The antimicrobial properties suggest that this compound could be developed into a new class of antibiotics targeting resistant bacterial strains .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include boronate esters with variations in the aromatic core (pyrimidine vs. pyridine or benzene), substituents (methanol vs. ethanol or other alcohols), and heterocyclic systems (piperidine vs. piperazine). Below is a detailed comparison:
Notes:
- *Exact molecular formula of the target compound inferred from analogous structures.
Reactivity and Stability
However, the piperidine-methanol group may enhance solubility in polar solvents, improving reaction efficiency .
Thermal Stability : Pyrimidine-based boronates (e.g., target compound) are less thermally stable than benzene derivatives (e.g., compound 2a ), necessitating lower reaction temperatures to prevent decomposition.
Hydrolytic Stability : The pinacol boronate group in all compounds resists hydrolysis under mild conditions but degrades in acidic or aqueous environments. Piperidine-containing derivatives (target compound) may exhibit marginally better stability due to steric shielding from the bicyclic system .
Research Findings
- Cross-Coupling Efficiency : Pyrimidine boronates exhibit moderate yields (50–70%) in Suzuki reactions with aryl halides, outperformed by pyridine derivatives (75–85%) but offering unique regioselectivity .
- Solubility: The target compound’s methanol substituent increases aqueous solubility (estimated logP = 1.2) compared to non-hydroxylated analogues (logP = 2.5–3.0), critical for in vivo bioavailability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and what critical parameters influence yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrimidine and piperidine rings. Key steps include:
- Borylation : Introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via palladium-catalyzed Miyaura borylation (e.g., using Pd(dppf)Cl₂ and bis(pinacolato)diboron) under inert conditions .
- Piperidine-Pyrimidine Coupling : Utilize Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) to attach the pyrimidine moiety to the piperidine ring. Reaction temperature (80–120°C) and base selection (e.g., Cs₂CO₃) are critical for minimizing side products .
- Methanol Functionalization : Oxidative hydroxylation or reduction of a carbonyl precursor (e.g., using NaBH₄ in methanol) .
Q. How should researchers characterize this compound’s structural integrity and purity?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., piperidinyl protons at δ 2.5–3.5 ppm; boronate ester at δ 1.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₂₆BN₃O₃: expected m/z 348.204) .
- HPLC-PDA : Assess purity (>95%) using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .
Advanced Research Questions
Q. What strategies mitigate low yields during the pyrimidine-piperidine coupling step?
- Troubleshooting Approaches :
- Catalyst Screening : Test Pd(OAc)₂/XPhos or Pd₂(dba)₃/BINAP for improved catalytic activity in SNAr reactions .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene or dioxane to reduce hydrolysis of the boronate ester .
- Temperature Gradients : Use microwave-assisted synthesis (100–150°C, 30 min) to accelerate kinetics while avoiding decomposition .
Q. How can researchers resolve discrepancies between computational and experimental spectroscopic data?
- Systematic Analysis :
- DFT Calculations : Compare computed ¹H NMR shifts (Gaussian 16, B3LYP/6-31G*) with experimental data to identify conformational mismatches (e.g., axial vs. equatorial piperidine substituents) .
- Solvent Effects : Simulate solvent polarity (e.g., DMSO vs. CDCl₃) to adjust chemical shift predictions .
Q. What methodologies assess the compound’s stability under physiological conditions for drug discovery?
- Experimental Design :
- pH Stability Studies : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 24 hrs. Monitor degradation via LC-MS .
- Oxidative Stress Testing : Expose to H₂O₂ (1 mM) and analyze for boronate ester oxidation (→ boronic acid) using FTIR (B-O peak at 1340 cm⁻¹) .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction in human plasma; correlate with in vitro activity .
Methodological Frameworks
- Theoretical Alignment : Link synthesis and stability studies to organoboron chemistry principles (e.g., Lewis acidity of boron) and medicinal chemistry QSAR models .
- Process Simulation : Apply computational fluid dynamics (CFD) to optimize reactor conditions (e.g., mixing efficiency during borylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
